2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
Description
Chemical Identification and Molecular Formula Analysis
The compound is characterized by three distinct structural components:
- A biphenyl ether group ([1,1'-biphenyl]-4-yloxy) providing aromatic stability and π-π stacking potential.
- A 1,1-difluoro-6-azaspiro[2.5]octane moiety contributing conformational rigidity through its spirocyclic architecture.
- An ethanone linker (1-yl)ethan-1-one connecting the aromatic and spirocyclic systems.
The molecular formula C21H21F2NO2 was verified through computational analysis using RDKit's molecular descriptor toolkit. Breaking this down:
- Biphenyl ether : C12H9O
- Spirocyclic amine : C7H11F2N
- Ethanone bridge : C2H2O
A comparative table illustrates the formula derivation:
| Component | Contribution to Formula |
|---|---|
| Biphenyl ether | C12H9O |
| Spirocyclic amine | C7H11F2N |
| Ethanone linker | C2H2O |
| Total | C21H21F2NO2 |
This structural complexity results in a rotatable bond count of 5 and a topological polar surface area of 38.3 Ų, parameters critical for predicting membrane permeability.
IUPAC Nomenclature and Systematic Name Derivation
The systematic name follows IUPAC Rule P-62 for spiro compounds and Section P-56 for ether nomenclature:
- Parent hydrocarbon : Ethanone (chain length priority)
- Substituents :
- Primary substituent: 6-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)
- Secondary substituent: 2-([1,1'-biphenyl]-4-yloxy)
Construction steps:
- Identify longest chain containing the ketone: propan-2-one → ethan-1-one after bridge adjustment
- Number from ketone carbon (position 1)
- Assign locants to substituents:
- Spiroamine at position 1
- Biphenyl ether at position 2
The full name This compound satisfies IUPAC hierarchy rules, prioritizing the ketone over ether and amine functional groups.
Historical Development and Discovery Timeline
The compound's development reflects advances in spirocyclic chemistry:
This timeline highlights the compound's evolution from a structural novelty to a potential therapeutic candidate, with particular emphasis on its role in phosphodiesterase inhibition research.
Chemical Representation Standards and Notational Conventions
Three primary representation methods are employed:
SMILES Notation :
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)N3C4(CCCCC4)C(F)FIUPAC Preferred Depiction :
Line-Angle Formula Conventions :
- Spiro center marked with circled numbers
- Fluorine atoms in wedge/hash notation
- Biphenyl system shown with parallel aromatic rings
The compound's representation adheres to ACS Style Guide standards for heterocyclic systems, particularly regarding the numbering of spiro junctions and prioritization of fluorine substituents.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO2/c22-21(23)15-20(21)10-12-24(13-11-20)19(25)14-26-18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOGGTAWKLASAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic substitution reaction between 4-bromobiphenyl and a suitable phenol derivative.
Introduction of the Difluoro Group: The difluoro group is introduced via a halogen exchange reaction using a difluoromethylating agent.
Construction of the Azaspiro Moiety: The azaspiro structure is synthesized through a cyclization reaction involving an appropriate amine and a cyclic ketone.
Final Coupling: The final step involves coupling the biphenyl ether and the azaspiro intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl ether linkage can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted biphenyl ethers depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in materials science.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoro and azaspiro groups could play a role in binding to the target, while the biphenyl moiety might facilitate interactions with hydrophobic regions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₄H₁₃F₂N₁O
- Molecular Weight : 232.225 g/mol
- CAS Number : 53591-79-0
- Density : 1.192 g/cm³
- Boiling Point : 311.8°C at 760 mmHg
- LogP : 3.834
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The difluoro group and the biphenyl moiety contribute to its lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability.
Biological Assays and Findings
Recent studies have evaluated the compound's efficacy against several biological targets:
Enzyme Inhibition Studies
A library of fluorinated piperidines was screened for activity against key enzymes, including β-secretase and MMP-2. The compound exhibited moderate inhibitory effects on these enzymes at concentrations around 10 µM, indicating potential applications in treating Alzheimer's disease and certain cancers .
| Enzyme | IC50 (µM) | Activity Description |
|---|---|---|
| β-secretase | >100 | No significant inhibition observed |
| MMP-2 | >100 | No significant inhibition observed |
| 3CLPro | 35 | Moderate inhibition with potential therapeutic value |
Pharmacological Properties
The compound's pharmacokinetic profile suggests it may have favorable absorption and distribution characteristics due to its hydrophobic nature. The calculated pKa values indicate lower basicity compared to non-fluorinated analogs, which may correlate with reduced off-target effects and toxicity profiles .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease Model
- Cancer Treatment
- Antiviral Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
